molecular formula C10H10F3NOS B14040426 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14040426
M. Wt: 249.25 g/mol
InChI Key: NHCSOUNSLHCBTQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety

Preparation Methods

One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in various biological studies, including enzyme inhibition and protein binding assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethyl)phenyl)propan-1-one: Lacks the amino group, resulting in different chemical properties and applications.

    1-(4-Amino-2-(trifluoromethyl)phenyl)propan-1-one: Similar structure but without the thio group, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by its unique structural features, including an amino group, a trifluoromethylthio group, and a propanone moiety. With a molecular formula of C10H10F3NOSC_{10}H_{10}F_3NOS and a molecular weight of 249.25 g/mol, this compound exhibits significant biological activity attributed to its interaction with various molecular targets. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology.

The biological activity of this compound is primarily driven by the trifluoromethylthio group, which enhances its binding affinity to specific proteins and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. The compound's lipophilicity allows it to effectively interact with hydrophobic pockets in proteins, influencing their activity and potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound may have applications in enzyme inhibition and protein binding assays. Its unique chemical properties make it a valuable tool in pharmacological research, particularly in the development of new therapeutic agents. Notably, ongoing studies are focused on elucidating the precise mechanisms underlying its interactions with biological targets .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-(Trifluoromethyl)phenyl)propan-1-oneLacks amino groupDifferent chemical properties due to absence of amino functionality
1-(4-Amino-2-(trifluoromethyl)phenyl)propan-1-oneSimilar structure without thio groupVariations in reactivity and biological activity due to lack of sulfur atom
4-(Trifluoromethylthio)phenolContains trifluoromethylthio but no propanone moietyFocused on phenolic applications rather than ketones

This comparison highlights the distinctiveness of this compound based on its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to similar compounds.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes involved in critical metabolic pathways. For example, research has shown that compounds with trifluoromethyl substitutions can significantly enhance enzyme inhibition potency compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NOS/c1-2-8(15)7-4-3-6(14)5-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

NHCSOUNSLHCBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)SC(F)(F)F

Origin of Product

United States

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